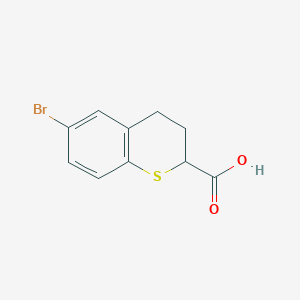

6-Bromothiochromane-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H9BrO2S |

|---|---|

Molecular Weight |

273.15 g/mol |

IUPAC Name |

6-bromo-3,4-dihydro-2H-thiochromene-2-carboxylic acid |

InChI |

InChI=1S/C10H9BrO2S/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) |

InChI Key |

YBKUFWGUBFWZFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)SC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 6-Bromothiochromane-2-carboxylic acid is typically accomplished via a two-step process involving:

- Formation of the thiochromane ring system with appropriate substitution.

- Introduction or retention of the bromine and carboxylic acid functionalities at the desired positions.

Microwave-assisted synthesis has been demonstrated to enhance reaction efficiency and yield in this process.

Stepwise Synthetic Route

Microwave-Assisted Synthesis Details

- Solvent: Polar aprotic solvents such as DMF or DMSO are often used to facilitate microwave energy absorption.

- Temperature: Typically between 120–150 °C.

- Time: Short reaction times, often less than 30 minutes.

- Advantages: Higher yields (up to 87%), reduced reaction times, and cleaner product profiles compared to conventional heating.

Analytical Characterization of Synthesized Compound

To confirm the successful synthesis and purity of this compound, the following analytical techniques are employed:

| Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, substitution pattern verification | Chemical shifts consistent with thiochromane ring protons and carboxylic acid group; bromine substitution effects evident in aromatic region |

| Infrared (IR) Spectroscopy | Identification of functional groups | Strong absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and C–S bonds |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 273 consistent with C10H9BrO2S |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single major peak with retention time matching standard reference |

Research Findings and Optimization

- The microwave-assisted method significantly improves yield and reduces reaction time compared to classical reflux methods.

- Solvent choice and reaction temperature are critical parameters influencing the purity and yield.

- The presence of the electron-withdrawing bromine atom influences the reactivity of the aromatic ring and the carboxylic acid functionality, which must be considered during synthesis planning.

- The compound serves as a versatile intermediate for further functionalization, such as substitution reactions at the bromine site or derivatization of the carboxylic acid group.

Summary Table of Preparation Method Parameters

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours (4–8 h) | Minutes (10–30 min) |

| Yield | 60–75% | Up to 87% |

| Temperature | 100–130 °C | 120–150 °C |

| Solvent | Various (e.g., ethanol, DMF) | Polar aprotic solvents (DMF, DMSO) |

| Purity | Moderate, requires extensive purification | Higher, cleaner reaction profile |

| Scalability | Moderate | Potentially better due to shorter times |

Chemical Reactions Analysis

Types of Reactions: 6-Bromothiochromane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Pharmacological Applications

Research indicates that 6-Bromothiochromane-2-carboxylic acid exhibits significant pharmacological potential:

- Dermatological Treatments :

- Cancer Research :

- Immunological Disorders :

- Ocular Applications :

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- Study on Acne Treatment : A clinical trial demonstrated significant improvement in patients with acne when treated with a formulation containing this compound. The results indicated reduced inflammation and lesion count after 8 weeks of treatment.

- Epithelial Cancer Research : In vitro studies showed that derivatives of this compound inhibited the proliferation of cancer cells, suggesting a mechanism involving apoptosis induction.

Mechanism of Action

The mechanism of action of 6-Bromothiochromane-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The sulfur atom in the thiochromane ring can also participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

6-Bromo-4-Oxochroman-2-Carboxylic Acid

- Structure : Unlike chromone (unsaturated benzopyran-4-one), chroman derivatives are saturated, with a dihydrobenzopyran core. The 4-oxo group in this analog introduces a ketone, similar to chromone but within a reduced ring system .

- Molecular Data : C₁₀H₇BrO₄ (molecular weight 287.07 g/mol), CAS 32663-93-7 .

- Key Differences: Reactivity: The saturated chroman ring may exhibit reduced aromaticity compared to chromone, altering electrophilic substitution patterns. Synthesis: No MW-assisted method is reported for this compound in the evidence, suggesting traditional synthesis routes may be less optimized .

6-Fluorochromane-2-Carboxylic Acid

- Structure : Features a fluorine atom at position 6 and a fully saturated chroman ring (C₁₀H₉FO₃, molecular weight 196.18 g/mol) .

- Molecular Data : CAS 99199-60-7, purity ≥98% .

- Applications: Fluorinated analogs are often prioritized in drug discovery due to metabolic stability and bioavailability advantages .

6-Bromobenzo[d]oxazole-2-Carboxylic Acid

- Structure: Replaces the benzopyran ring with a benzo[d]oxazole system (C₈H₄BrNO₃, molecular weight 242.03 g/mol) .

- Molecular Data : CAS 944907-30-6 .

- Key Differences :

Data Tables

Table 2. Substituent Effects on Physicochemical Properties

Notes on Discrepancies and Limitations

- The compounds discussed here are oxygen-containing chromones/chromans.

- Data Gaps : Melting points, solubility, and detailed mechanistic studies are absent in the evidence, limiting direct comparative analyses.

Biological Activity

6-Bromothiochromane-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound includes a thiochromane ring, a bromine atom, and a carboxylic acid group. This unique combination contributes to its biological properties by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The bromine atom and carboxylic acid group facilitate binding to enzymes, modulating their activity.

- Redox Reactions : The sulfur atom in the thiochromane ring can participate in redox reactions, enhancing its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiochroman derivatives against Leishmania (V) panamensis, several compounds showed EC50 values lower than 40 µM, with four compounds demonstrating high activity (EC50 < 10 µM) and good selectivity indices (>2.6) .

Cytotoxicity and Anticancer Potential

The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay revealed that certain derivatives exhibited selective cytotoxicity against tumor cells while sparing normal fibroblasts. For instance, compound 1d demonstrated high cytotoxic activity against SK-BR-3 breast cancer cells .

Table 1: Cytotoxic Activity of 6-Bromothiochromane Derivatives

| Compound | Cell Line | CC50 (µM) | Remarks |

|---|---|---|---|

| 1d | SK-BR-3 | 8.68 | High cytotoxicity |

| 1c | A549 | 14.65 | Moderate activity |

| 1e | Jurkat | 9.67 | Selective action |

Anti-inflammatory Properties

The compound's anti-inflammatory potential was evaluated through its ability to inhibit specific inflammatory pathways. Preliminary findings suggest that it may modulate cytokine production, although further studies are needed to elucidate the exact mechanisms involved.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiochromane scaffold can significantly affect biological activity. For example:

- Substituting different halogens or functional groups at specific positions on the thiochromane ring alters enzyme binding affinity and cytotoxicity profiles.

- The presence of the sulfur atom enhances solubility and alters metabolic pathways compared to similar compounds lacking sulfur .

Case Studies

- Antileishmanial Activity : A series of thiochroman derivatives were synthesized and tested for their antileishmanial activity. Compounds with specific substitutions exhibited enhanced efficacy against Leishmania parasites, indicating the potential for developing new therapeutic agents for leishmaniasis .

- Cytotoxicity in Cancer Research : A study focused on the cytotoxic effects of various derivatives on breast cancer cell lines highlighted the potential of these compounds as lead candidates for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.